![molecular formula C15H14N6O2 B2779274 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone CAS No. 478041-18-8](/img/structure/B2779274.png)
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
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Description
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 1,2,3-triazoles serve as privileged structural motifs in drug design due to their stability, aromatic character, and hydrogen bonding ability .
- Researchers have explored the synthesis of 1,2,3-triazole derivatives for potential drug candidates. For instance, anticonvulsant drugs, cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics contain 1,2,3-triazole cores .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
properties
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10(21-9-16-8-17-21)15(23)14-7-20(19-18-14)13-5-3-12(4-6-13)11(2)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGADGCHYPTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone |
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